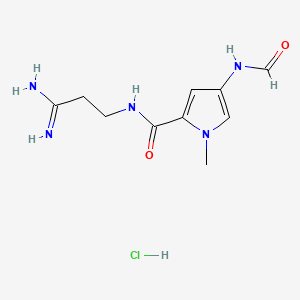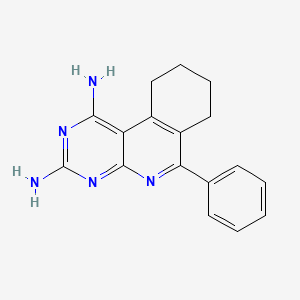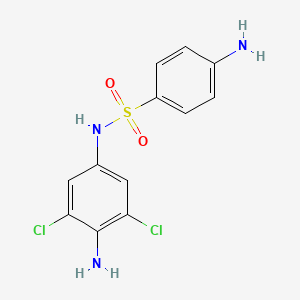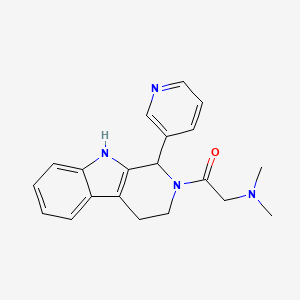
2,3,4,9-Tetrahydro-2-((dimethylamino)acetyl)-1-(3-pyridinyl)-1H-pyrido(3,4-b)indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,4,9-Tetrahydro-2-((dimethylamino)acetyl)-1-(3-pyridinyl)-1H-pyrido(3,4-b)indole is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a pyridine ring fused to an indole structure, with additional functional groups that contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,9-Tetrahydro-2-((dimethylamino)acetyl)-1-(3-pyridinyl)-1H-pyrido(3,4-b)indole typically involves multi-step organic reactions. Common starting materials might include pyridine derivatives and indole precursors. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions using automated equipment to control reaction parameters precisely. The process might include steps such as:
Refluxing: Heating the reaction mixture to boiling and condensing the vapors back to liquid.
Purification: Using techniques like crystallization, distillation, or chromatography to isolate the pure compound.
化学反应分析
Types of Reactions
2,3,4,9-Tetrahydro-2-((dimethylamino)acetyl)-1-(3-pyridinyl)-1H-pyrido(3,4-b)indole can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen or removal of hydrogen.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Typical reagents used in these reactions might include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
科学研究应用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic uses, such as targeting specific receptors or enzymes.
Industry: Use in the production of pharmaceuticals or agrochemicals.
作用机制
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved might include:
Binding to receptors: Modulating their activity.
Inhibiting enzymes: Blocking their catalytic function.
Interacting with DNA/RNA: Affecting gene expression or replication.
相似化合物的比较
Similar Compounds
Compounds similar to 2,3,4,9-Tetrahydro-2-((dimethylamino)acetyl)-1-(3-pyridinyl)-1H-pyrido(3,4-b)indole include other pyridine-indole derivatives with different substituents.
Uniqueness
What sets this compound apart is its specific functional groups and their arrangement, which confer unique chemical and biological properties. This uniqueness might make it particularly effective in certain applications compared to its analogs.
属性
CAS 编号 |
110785-19-8 |
|---|---|
分子式 |
C20H22N4O |
分子量 |
334.4 g/mol |
IUPAC 名称 |
2-(dimethylamino)-1-(1-pyridin-3-yl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)ethanone |
InChI |
InChI=1S/C20H22N4O/c1-23(2)13-18(25)24-11-9-16-15-7-3-4-8-17(15)22-19(16)20(24)14-6-5-10-21-12-14/h3-8,10,12,20,22H,9,11,13H2,1-2H3 |
InChI 键 |
OQEJZBLFDQHTFB-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CC(=O)N1CCC2=C(C1C3=CN=CC=C3)NC4=CC=CC=C24 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![16,33-dioxaoctacyclo[16.15.0.02,15.03,8.09,14.019,32.020,25.026,31]tritriaconta-1(18),2(15),3,5,7,9,11,13,19(32),20,22,24,26,28,30-pentadecaen-17-one](/img/structure/B12800691.png)
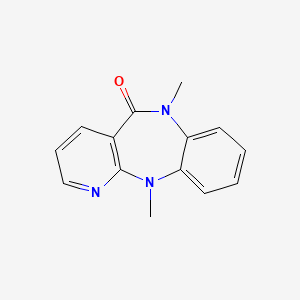
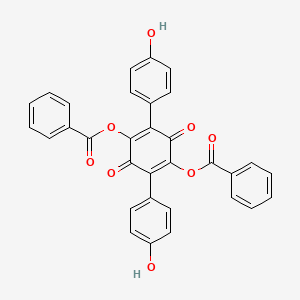
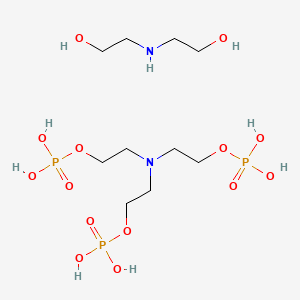
![9-methyl-2-propyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12800725.png)
![5-thia-7,11,15,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2(6),3,7,9,11,13-heptaene](/img/structure/B12800736.png)
![Ethyl 2-spiro[1,3-dioxolane-2,11'-9,15-diazatetracyclo[10.3.1.02,10.03,8]hexadeca-2(10),3,5,7-tetraene]-15'-ylacetate](/img/structure/B12800743.png)
